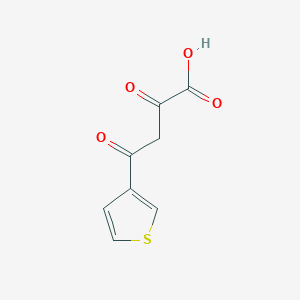
2,4-Dioxo-4-(thiophen-3-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dioxo-4-(thiophen-3-yl)butanoic acid is an organic compound with the molecular formula C8H6O4S It is characterized by the presence of a thiophene ring attached to a butanoic acid backbone with two keto groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-4-(thiophen-3-yl)butanoic acid typically involves the reaction of thiophene derivatives with butanoic acid precursors under controlled conditions. One common method involves the use of thiophene-3-carboxaldehyde, which undergoes a series of reactions including aldol condensation and subsequent oxidation to yield the desired product. The reaction conditions often include the use of strong bases such as sodium hydroxide and oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2,4-Dioxo-4-(thiophen-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Halogenated or nitrated thiophene derivatives.
科学研究应用
2,4-Dioxo-4-(thiophen-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,4-Dioxo-4-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto groups can participate in hydrogen bonding and other interactions, influencing its binding affinity and activity. The thiophene ring can also engage in π-π interactions with aromatic residues in proteins, further modulating its effects.
相似化合物的比较
Similar Compounds
4-(2-Thienyl)butanoic acid: Similar structure but lacks the keto groups.
Thiophene-2-carboxylic acid: Contains a thiophene ring but with a different substitution pattern.
2,4-Dioxo-4-(phenyl)butanoic acid: Similar backbone but with a phenyl ring instead of a thiophene ring.
Uniqueness
2,4-Dioxo-4-(thiophen-3-yl)butanoic acid is unique due to the presence of both the thiophene ring and the keto groups, which confer distinct chemical reactivity and potential biological activities. This combination of features makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2,4-dioxo-4-thiophen-3-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-6(3-7(10)8(11)12)5-1-2-13-4-5/h1-2,4H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDKWSCYRNCHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)CC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2534899.png)
![N-{4-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enamide](/img/structure/B2534900.png)
![Dispiro[3.0.35.14]nonan-9-amine;hydrochloride](/img/structure/B2534902.png)
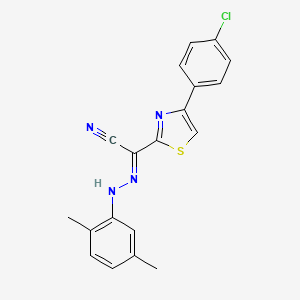
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B2534904.png)
![1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2534906.png)
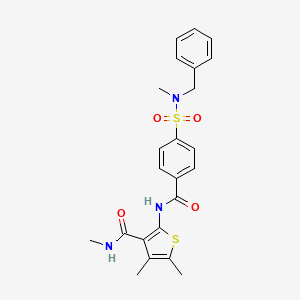
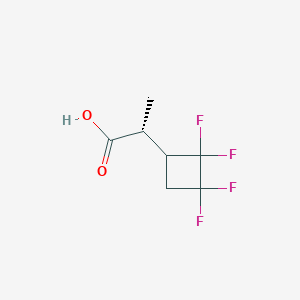
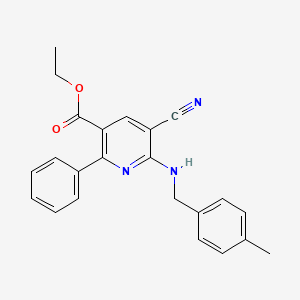
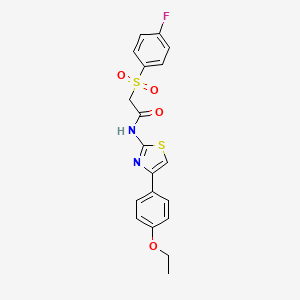
![2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2534912.png)

![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine](/img/structure/B2534916.png)
![(2E)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2534919.png)
